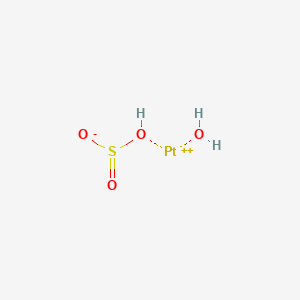
Hydroxysulfitoplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxysulfitoplatinum(II) is a coordination compound featuring platinum in the +2 oxidation state, coordinated with hydroxyl and sulfito ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxysulfitoplatinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with sodium sulfite and sodium hydroxide in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of the desired complex being facilitated by the addition of the hydroxyl group.
Industrial Production Methods: While specific industrial production methods for Hydroxysulfitoplatinum(II) are not well-documented, the general approach involves the use of platinum salts and sulfite sources under controlled conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and filtration, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hydroxysulfitoplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands under reflux conditions.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes or elemental platinum.
Substitution: New platinum complexes with different ligands.
Scientific Research Applications
Hydroxysulfitoplatinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
Hydroxysulfitoplatinum(II) can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another anticancer agent with a modified structure to reduce side effects.
Oxaliplatin: Known for its effectiveness against colorectal cancer.
Uniqueness: Hydroxysulfitoplatinum(II) is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Comparison with Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
- Satraplatin
- Nedaplatin
Properties
CAS No. |
75559-09-0 |
|---|---|
Molecular Formula |
H3O4PtS+ |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
hydrogen sulfite;platinum(2+);hydrate |
InChI |
InChI=1S/H2O3S.H2O.Pt/c1-4(2)3;;/h(H2,1,2,3);1H2;/q;;+2/p-1 |
InChI Key |
KTXZHAZCVYRLMR-UHFFFAOYSA-M |
Canonical SMILES |
O.OS(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















